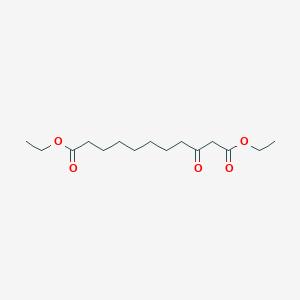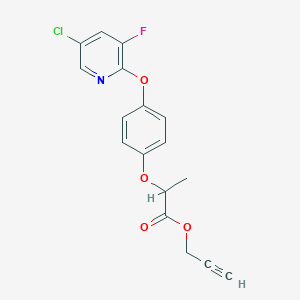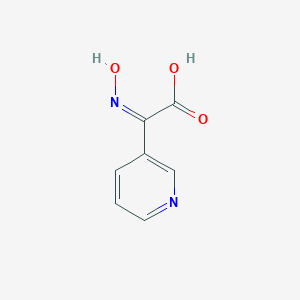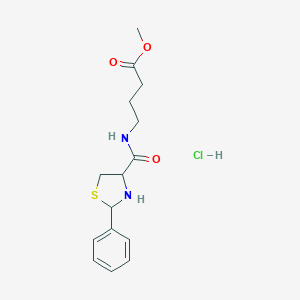
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochloride, also known as PPARγ agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPARγ stands for Peroxisome proliferator-activated receptor gamma, which is a type of nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
作用机制
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist works by binding to and activating 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ receptors, which are found in various tissues throughout the body, including adipose tissue, liver, and skeletal muscle. Once activated, 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ receptors regulate the expression of genes involved in glucose and lipid metabolism, inflammation, and cell growth and differentiation.
生化和生理效应
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist has a number of biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and promoting lipid metabolism. It has also been shown to have neuroprotective properties and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of using 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist in lab experiments is its specificity for 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ receptors, which allows for targeted modulation of gene expression. However, one of the limitations is that 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist can have off-target effects, which may complicate interpretation of experimental results.
未来方向
There are a number of future directions for research on 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist, including investigating its potential therapeutic applications in a variety of diseases, exploring its mechanisms of action, and developing more specific and potent agonists. In addition, there is growing interest in the use of 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist in combination with other drugs to enhance therapeutic efficacy.
合成方法
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and combinatorial chemistry. One of the most commonly used methods involves the reaction of 2-phenyl-4-thiazolidinone with bromoacetic acid methyl ester in the presence of a base such as sodium hydride. The resulting intermediate is then treated with 4-aminobutanoic acid and a coupling reagent such as N,N'-dicyclohexylcarbodiimide to yield the final product.
科学研究应用
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, obesity, cancer, and neurodegenerative disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. In addition, 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist has been shown to have neuroprotective properties and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
CAS 编号 |
106086-23-1 |
|---|---|
产品名称 |
4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochloride |
分子式 |
C15H21ClN2O3S |
分子量 |
344.9 g/mol |
IUPAC 名称 |
methyl 4-[(2-phenyl-1,3-thiazolidine-4-carbonyl)amino]butanoate;hydrochloride |
InChI |
InChI=1S/C15H20N2O3S.ClH/c1-20-13(18)8-5-9-16-14(19)12-10-21-15(17-12)11-6-3-2-4-7-11;/h2-4,6-7,12,15,17H,5,8-10H2,1H3,(H,16,19);1H |
InChI 键 |
XRELFAGRJLWRIF-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCNC(=O)C1CSC(N1)C2=CC=CC=C2.Cl |
规范 SMILES |
COC(=O)CCCNC(=O)C1CSC([NH2+]1)C2=CC=CC=C2.[Cl-] |
同义词 |
methyl 4-[(2-phenyl1-thia-3-azoniacyclopentane-4-carbonyl)amino]butano ate chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



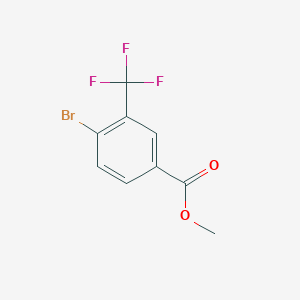
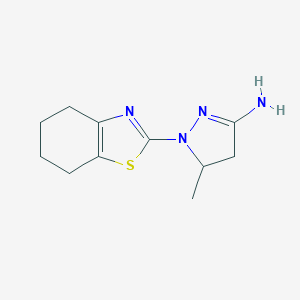
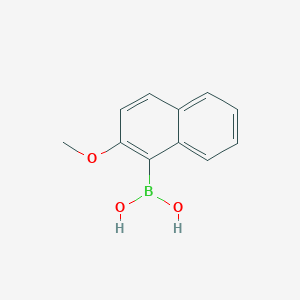
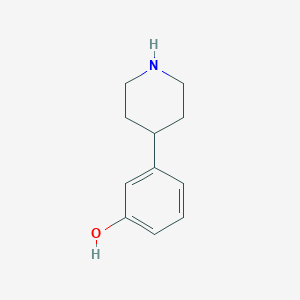
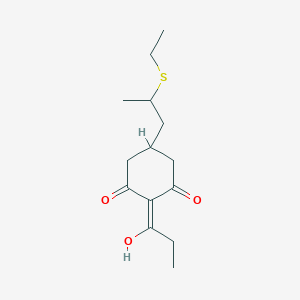
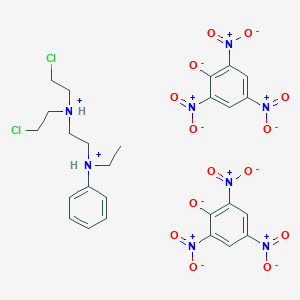
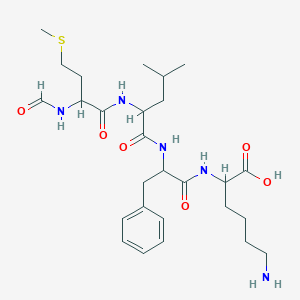
![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)
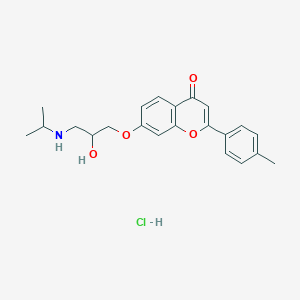
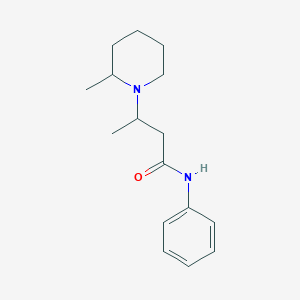
![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)
